molecular formula C13H18BNO5 B7955235 [2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

[2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Cat. No.: B7955235
M. Wt: 279.10 g/mol
InChI Key: FBOHTAQTSPXZCX-UHFFFAOYSA-N
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Description

[2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a chemical compound with the molecular formula C12H17BO4N. It is known for its unique structure, which includes a nitro group, a boronate ester, and a methanol group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the reaction of 2-nitrophenylboronic acid with pinacol in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

[2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction or oxidation, while the boronate ester can engage in cross-coupling reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-5-pyridineboronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

[2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is unique due to its combination of a nitro group, a boronate ester, and a methanol group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both academic and industrial research.

Properties

IUPAC Name

[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-7-11(15(17)18)9(10)8-16/h5-7,16H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOHTAQTSPXZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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